6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-3-9(2)6-15(5-8)11-4-10(12(16)17)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDAPQPPVCOWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula: C13H19N3O2
- Molecular Weight: 249.31 g/mol
- CAS Number: 2004527-78-8
The compound is characterized by the presence of a pyrimidine ring substituted with a piperidine moiety, which is known to enhance biological activity through various mechanisms.
1. Anticancer Properties
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit promising anticancer activity. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
2. Neuroprotective Effects
Research has suggested that compounds containing piperidine can inhibit key enzymes associated with neurodegenerative diseases. Specifically, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been identified as potential treatments for Alzheimer's disease. The incorporation of piperidine enhances the brain bioavailability of these compounds, making them suitable candidates for neuroprotective therapies .
3. Phosphodiesterase Inhibition
The compound may also act as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular signaling pathways; thus, their inhibition can lead to therapeutic effects in conditions such as heart disease and erectile dysfunction. Compounds with similar structures have demonstrated effective inhibition of PDE5, suggesting that this compound could have similar applications .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. The introduction of the piperidine group is crucial for enhancing the biological activity of the final product.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
The table below highlights key structural differences between the target compound and its analogs:
| Compound Name | Core Structure | Substituents (Position) | Key Features |
|---|---|---|---|
| 6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid | Pyrimidine-4-carboxylic acid | 3,5-Dimethylpiperidin-1-yl (C6) | Bulky, chiral substituent; moderate lipophilicity |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) | Pyrimidine-4-carboxylic acid | Cl (C2), CH₃ (C6) | Electron-withdrawing Cl enhances reactivity; smaller substituents |
| Thieno[2,3-d]pyrimidine-4-carboxylic acid amides | Thieno-fused pyrimidine-4-carboxylic acid | Varied amide-linked pyridyl groups | Fused thiophene increases planar rigidity; amides improve metabolic stability |
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
- Thieno-fused analogs exhibit reduced aqueous solubility due to planar aromatic systems but improved thermal stability.
Thermal and Chemical Stability
- Thieno-fused derivatives exhibit higher thermal stability (decomposition >250°C) due to aromatic conjugation.
- The target compound’s stability is influenced by the labile piperidine-carboxylic acid interaction, requiring storage at low temperatures to prevent degradation.
Preparation Methods
Key Reaction Conditions and Outcomes
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkoxycarbonylation | 5-Bromopyrimidine, ethyl pyruvate, H2O2, FeSO4, H2SO4, AcOH, toluene-water biphasic system, 0 °C | 48 | One-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate; regioselective with minimal byproducts. |
| Work-up and Purification | Neutralization with NaOH, extraction, flash chromatography, vacuum distillation | >90 purity | Product confirmed by NMR and LC–MS; suitable for further functionalization. |
This method was demonstrated to produce over 10 g quantities of the ester intermediate with high regioselectivity and yield, significantly improving over previous laborious methods that gave only 3–8% yield over two steps.
Introduction of the 3,5-Dimethylpiperidin-1-yl Group
Nucleophilic Aromatic Substitution (SNAr)
The 3,5-dimethylpiperidin-1-yl moiety can be introduced by nucleophilic aromatic substitution on appropriately halogenated pyrimidine derivatives:
- The reaction typically involves treating 6-chloropyrimidine-4-carboxylic acid or its derivatives with 3,5-dimethylpiperidine under basic or heating conditions.
- This SNAr reaction replaces the chlorine atom at the 6-position with the 3,5-dimethylpiperidin-1-yl group.
- The reaction conditions often use polar aprotic solvents and may be assisted by microwave irradiation for efficiency.
Amide Coupling Approaches
Alternatively, amide bond formation can be employed when the carboxylic acid group is available:
- Coupling reagents such as HATU, EDCI/HOBt, or similar carbodiimides facilitate the formation of amide bonds between the pyrimidine-4-carboxylic acid and the 3,5-dimethylpiperidin-1-yl amine.
- This approach allows for the direct formation of amide analogues and can accommodate various cyclic amines, including 3,5-dimethylpiperidine.
- Yields vary from low to moderate (5–58%), depending on the amine and reaction conditions.
Representative Synthetic Sequence
A typical synthetic route combining these strategies might proceed as follows:
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Minisci alkoxycarbonylation | 5-Bromopyrimidine, ethyl pyruvate, H2O2, FeSO4, H2SO4, AcOH, toluene-water, 0 °C | Ethyl 5-bromopyrimidine-4-carboxylate | 48 |
| 2 | Nucleophilic aromatic substitution | Ethyl 5-bromopyrimidine-4-carboxylate, 3,5-dimethylpiperidine, polar aprotic solvent, heat | Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4-carboxylate | Moderate |
| 3 | Ester hydrolysis | Basic hydrolysis (NaOH or similar) | 6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid | High |
Detailed Research Findings
- The Minisci reaction enables efficient access to halopyrimidine carboxylates with high regioselectivity and reduced polysubstitution, which is critical for the purity of intermediates used in medicinal chemistry.
- The use of acetic acid as a co-solvent during the radical alkoxycarbonylation enhances conversion rates significantly (up to 75% in some cases), improving the overall yield and scalability of the process.
- Attempts to functionalize the pyrimidine ring via regioselective magnesiation or lithiation followed by reaction with carbonylating agents were unsuccessful, highlighting the advantage of the radical Minisci approach.
- The amide coupling method using HATU or EDCI/HOBt is versatile for generating a variety of analogues by coupling the carboxylic acid intermediate with different amines, including 3,5-dimethylpiperidine derivatives, although yields can be variable.
- Nucleophilic aromatic substitution with 3,5-dimethylpiperidine on halogenated pyrimidines is a straightforward and commonly applied method to introduce the piperidine moiety, often followed by ester hydrolysis to obtain the free acid.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Minisci Homolytic Alkoxycarbonylation | 5-Bromopyrimidine, ethyl pyruvate, H2O2, FeSO4, H2SO4, AcOH, toluene-water, 0 °C | One-step, regioselective, scalable | Requires radical conditions | ~48 |
| Nucleophilic Aromatic Substitution (SNAr) | Halopyrimidine derivative, 3,5-dimethylpiperidine, heat, polar aprotic solvent | Direct substitution, simple setup | May require heating, moderate yields | Moderate |
| Amide Coupling (HATU, EDCI/HOBt) | Carboxylic acid intermediate, 3,5-dimethylpiperidin-1-yl amine, coupling reagent | Versatile for analogues, mild conditions | Variable yields, purification needed | 5–58 |
| Ester Hydrolysis | Basic conditions (NaOH) | Converts ester to acid | Requires subsequent purification | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
